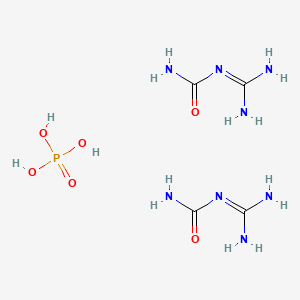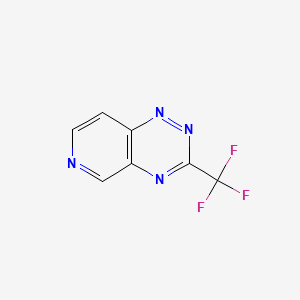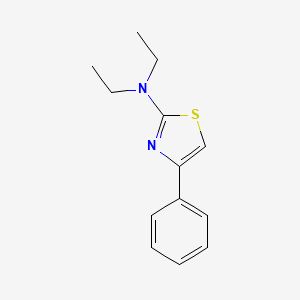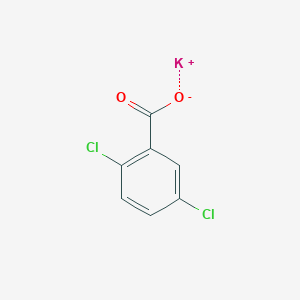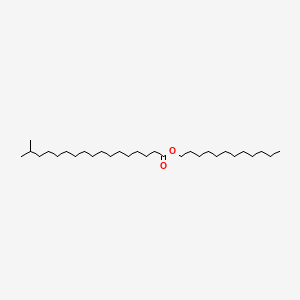
5-((Z)-tridec-8-en-1-yl)resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Z)-tridec-8-en-1-yl)resorcinol: is a chemical compound that belongs to the resorcinol family. Resorcinols are a type of dihydroxybenzene, characterized by two hydroxyl groups attached to a benzene ring. This particular compound features a long aliphatic chain with a double bond, making it unique among resorcinol derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Z)-tridec-8-en-1-yl)resorcinol typically involves the alkylation of resorcinol with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various alkylated or acylated resorcinol derivatives.
Scientific Research Applications
Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.
Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: Another dihydroxybenzene with hydroxyl groups in the para position.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position.
Uniqueness: 5-((Z)-tridec-8-en-1-yl)resorcinol is unique due to its long aliphatic chain with a double bond, which imparts distinct physical and chemical properties compared to other resorcinol derivatives. This structural feature enhances its ability to interact with lipid membranes and proteins, making it valuable in various applications.
Properties
CAS No. |
62897-10-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5- |
InChI Key |
ILUMNMFPGSFYMK-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


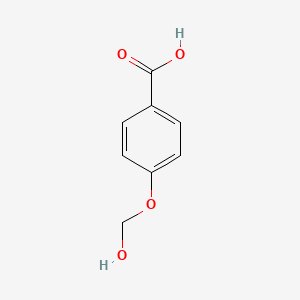

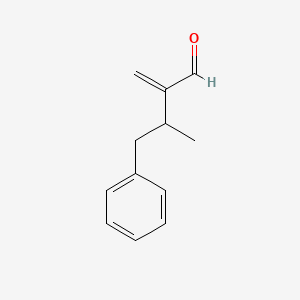
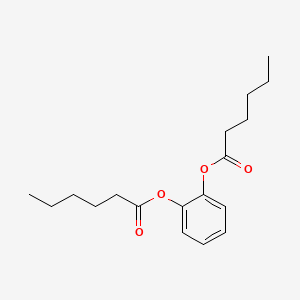


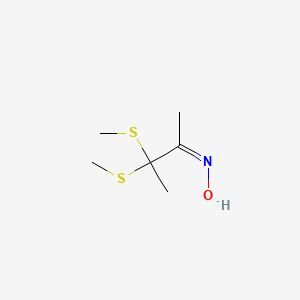
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)
